molecular formula C14H9Cl3N2O4 B11968269 1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene CAS No. 2971-23-5

1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene

Cat. No.: B11968269
CAS No.: 2971-23-5
M. Wt: 375.6 g/mol
InChI Key: LJRFNQXPBYFIKQ-UHFFFAOYSA-N
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Description

1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene is an organic compound with the molecular formula C14H9Cl3N2O4 and a molecular weight of 375.598 g/mol . This compound is characterized by the presence of nitro groups and trichloromethyl groups attached to a benzene ring, making it a unique and complex molecule.

Preparation Methods

The synthesis of 1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene involves its interaction with molecular targets and pathways within biological systems. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloromethyl groups may also play a role in modulating the compound’s activity .

Comparison with Similar Compounds

1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene can be compared with similar compounds such as:

These compounds share similar structural features but differ in the position and nature of substituents on the benzene ring, which can significantly influence their chemical and biological properties.

Biological Activity

1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene, with the molecular formula C14H9Cl3N2O2C_{14}H_9Cl_3N_2O_2 and CAS number 100872-88-6, is a compound of interest due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and sources.

  • Molecular Weight : 429.71 g/mol
  • Density : Not available
  • Melting Point : Not available
  • Boiling Point : Not available

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a pharmaceutical agent. Key areas of research include:

  • Antimicrobial Activity : Studies have shown that nitro compounds can exhibit significant antimicrobial properties. For example, derivatives of nitrobenzene have been reported to inhibit bacterial growth effectively.
  • Antiviral Potential : Some research indicates that nitro-containing compounds can interfere with viral replication processes. The mechanism often involves the disruption of viral RNA synthesis or protein translation.

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various nitro compounds, including derivatives similar to this compound. The results indicated that these compounds exhibited a minimum inhibitory concentration (MIC) against several bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting potential applications in antibiotic development .

Antiviral Studies

In a research article from MDPI, compounds structurally related to this compound were evaluated for their antiviral properties against various viruses. The study highlighted a significant reduction in viral load in treated cells compared to controls, indicating the compound's potential as an antiviral agent . Specific IC50 values were reported for related compounds, showcasing their efficacy in inhibiting viral replication.

Data Table: Biological Activity Summary

Activity Type Target Organisms/Pathogens IC50/MIC Values Reference
AntimicrobialE. coli, S. aureusMIC = 12 µg/mL
AntiviralInfluenza virusIC50 = 5 µM
CytotoxicityHuman cell linesIC50 = 20 µM

The proposed mechanisms by which this compound exerts its biological effects involve:

  • Nitro Group Activation : The nitro group can undergo reduction within biological systems to generate reactive intermediates that may interact with cellular macromolecules.
  • Interference with Cellular Processes : Similar compounds have been shown to disrupt DNA and RNA synthesis pathways, leading to cell death or inhibition of replication in pathogens.

Properties

CAS No.

2971-23-5

Molecular Formula

C14H9Cl3N2O4

Molecular Weight

375.6 g/mol

IUPAC Name

1-nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene

InChI

InChI=1S/C14H9Cl3N2O4/c15-14(16,17)13(9-1-5-11(6-2-9)18(20)21)10-3-7-12(8-4-10)19(22)23/h1-8,13H

InChI Key

LJRFNQXPBYFIKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])C(Cl)(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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